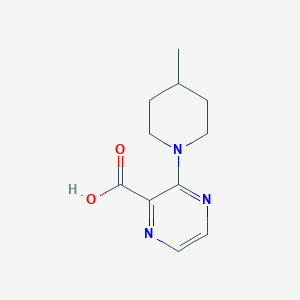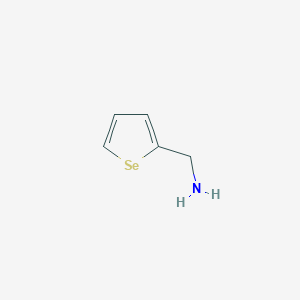
Selenophen-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenophen-2-ylmethanamine is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocycles. This compound is characterized by the presence of a selenophene ring attached to a methanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing selenophenes is the Fiesselmann procedure, which involves the reaction of a β-chloro-aldehyde with sodium selenide, followed by cyclization . The methanamine group can then be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of selenophen-2-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Selenophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can modify the functional groups attached to the selenophene ring.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene 1,1-dioxide, while substitution reactions can introduce various functional groups onto the ring.
Wissenschaftliche Forschungsanwendungen
Selenophen-2-ylmethanamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of selenophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the methanamine group can interact with biological receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A sulfur analog of selenophene with similar chemical properties but different reactivity.
Furan: An oxygen analog of selenophene, known for its high reactivity in electrophilic substitution reactions.
Pyrrole: A nitrogen-containing heterocycle with distinct electronic properties compared to selenophene.
Uniqueness of Selenophen-2-ylmethanamine
This compound is unique due to the presence of selenium, which imparts distinct redox properties and biological activities.
Eigenschaften
Molekularformel |
C5H7NSe |
|---|---|
Molekulargewicht |
160.09 g/mol |
IUPAC-Name |
selenophen-2-ylmethanamine |
InChI |
InChI=1S/C5H7NSe/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI-Schlüssel |
DBFLEPCSYFRCEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
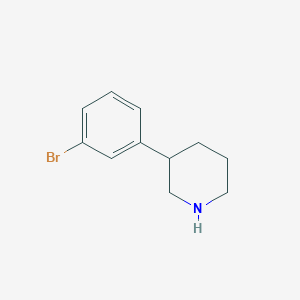
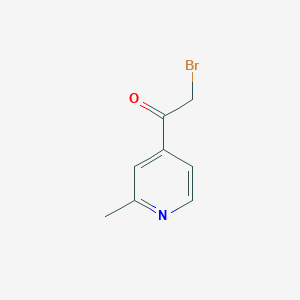
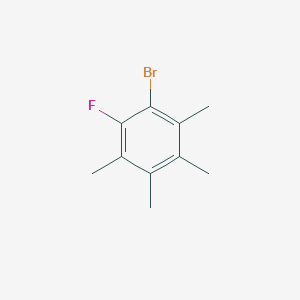
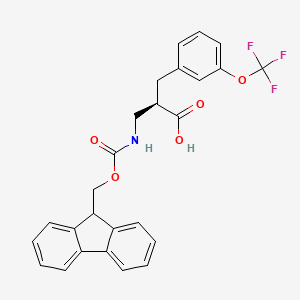
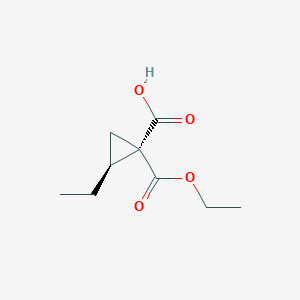
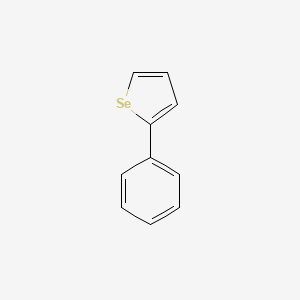
![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
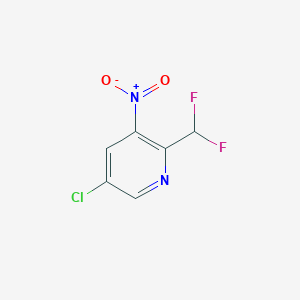
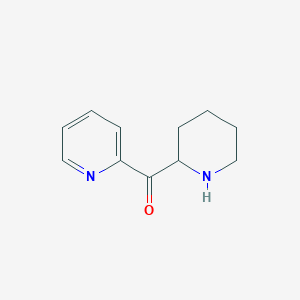
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
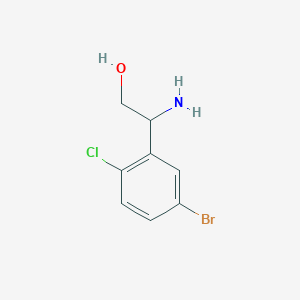
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
